N-Benzylbenzene-1,2-diamine hydrochloride
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Overview
Description
N-Benzylbenzene-1,2-diamine hydrochloride is a chemical compound characterized by its benzene ring structure with an amine group and a benzyl group attached to the first and second carbon atoms, respectively. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of benzene-1,2-diamine with benzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Amination: Benzene-1,2-diamine can be directly reacted with benzyl chloride under high pressure and temperature conditions.
Industrial Production Methods:
Batch Production: This method involves the stepwise addition of reactants in a controlled environment to ensure the purity and yield of the final product.
Continuous Flow Production: This method uses a continuous flow reactor to maintain consistent reaction conditions, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form benzene-1,2-diamine oxide.
Reduction: The compound can be reduced to form benzene-1,2-diamine.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzene-1,2-diamine oxide.
Reduction: Benzene-1,2-diamine.
Substitution: Various substituted benzene-1,2-diamines.
Scientific Research Applications
N-Benzylbenzene-1,2-diamine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but it generally involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Benzene-1,2-diamine
N-phenylbenzene-1,2-diamine
N-methylbenzene-1,2-diamine
This comprehensive overview highlights the significance of N-Benzylbenzene-1,2-diamine hydrochloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
2-N-benzylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGUCDUMEPQNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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